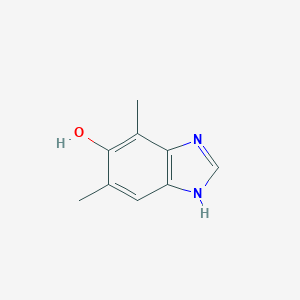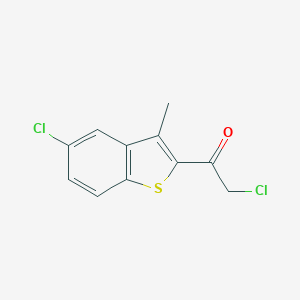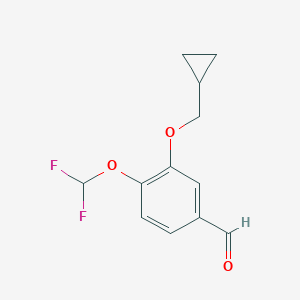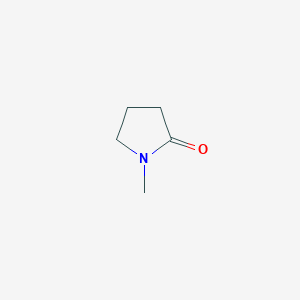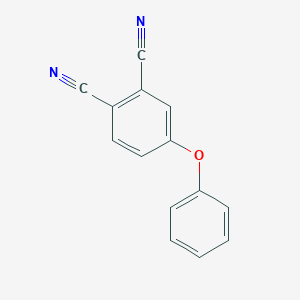
(S)-tert-butyl 1-oxobutan-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 1-oxobutan-2-ylcarbamate is a synthetic organic compound used in various scientific research applications. It is a derivative of the carboxylic acid ester family, and is commonly referred to as “TBOB”. It is a clear, colorless liquid with a faint odor, and has a melting point of -20 °C. TBOB has a variety of uses in the laboratory, including in organic synthesis, as a reagent, and as a catalyst.
Wissenschaftliche Forschungsanwendungen
Use in Synthesis of HIV Protease Inhibitor
Carbamic acid esters, such as the one , have been utilized in the diastereoselective synthesis of chiral intermediates for HIV protease inhibitors. A study demonstrated the preparation of a specific chiral intermediate used in the total synthesis of the HIV protease inhibitor Atazanavir .
Development of Tolylenediisocyanate Synthesis Process
Carbamic acid esters play a crucial role in the development of processes for synthesizing compounds like tolylenediisocyanate. A method where carbamic acid esters are prepared by alkoxycarbonylation and subsequently pyrolyzed to produce tolylenediisocyanate has been described.
Role in Prodrug Synthesis
Studies have also explored the use of carbamic acid esters as prodrug forms in pharmacology. Their research highlights the chemical and enzymatic properties of these esters in various biological and chemical environments, contributing to the understanding of their applicability in drug design.
Use in Palladium-Catalyzed Synthesis
tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Use in Antibody-Drug Conjugates
Antibody-drug conjugates (ADCs), which combine the specificity, pharmacokinetics, and biodistribution of a monoclonal antibody (MAB) with the cytotoxic potency of a drug payload, is a promising new therapy for cancer .
Use in the Synthesis of C-2 Hydroxyethyl Imidazopyrrolo Pyridines
tert-butyl N- [ (1S,3S)-3-aminocyclopentyl]carbamate is used as a reactant in the synthesis of C-2 hydroxyethyl imidazopyrrolo pyridines as JAK1 inhibitors .
Wirkmechanismus
Mode of Action
Tert-Butyl N-[(2S)-1-Oxobutan-2-Yl]Carbamate is a type of carbamate compound. Carbamates are often used as protecting groups in organic synthesis, particularly for amines . They protect functional groups from unwanted chemical reactions, and can be removed when no longer needed .
Biochemical Pathways
As a carbamate, it may be involved in reactions where protection of amines is required .
Pharmacokinetics
The polar structure of the molecule, due to the presence of an amine and ester group, suggests that it may be soluble in polar solvents .
Result of Action
As a carbamate, it is likely to be involved in reactions where protection of amines is required .
Action Environment
The action, efficacy, and stability of Tert-Butyl N-[(2S)-1-Oxobutan-2-Yl]Carbamate can be influenced by various environmental factors. For instance, its solubility suggests that it may be more active in polar environments . Additionally, factors such as pH and temperature could potentially affect its stability and reactivity .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDAUFXJXMBQRC-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 1-oxobutan-2-ylcarbamate | |
CAS RN |
153371-25-6 |
Source


|
| Record name | tert-butyl N-[(2S)-1-oxobutan-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




